molecular formula C9H5ClN2O2 B13838431 2-Propenenitrile, 3-(2-chlorophenyl)-2-nitro-

2-Propenenitrile, 3-(2-chlorophenyl)-2-nitro-

Cat. No.: B13838431
M. Wt: 208.60 g/mol
InChI Key: CEOKNMOSMCOCQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-chlorophenyl)-2-nitroprop-2-enenitrile: is an organic compound characterized by the presence of a chlorophenyl group, a nitro group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-chlorophenyl)-2-nitroprop-2-enenitrile typically involves the reaction of 2-chlorobenzaldehyde with nitromethane in the presence of a base, such as sodium hydroxide, to form the intermediate 2-chlorophenyl-2-nitroethanol. This intermediate is then dehydrated using a dehydrating agent like phosphorus oxychloride to yield the final product .

Industrial Production Methods: Industrial production of 3-(2-chlorophenyl)-2-nitroprop-2-enenitrile follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Hydrogen gas with a catalyst, sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, under basic or neutral conditions.

Major Products Formed:

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Amino derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Chemistry: 3-(2-chlorophenyl)-2-nitroprop-2-enenitrile is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for the formation of diverse chemical entities through further functionalization .

Biology: In biological research, this compound is studied for its potential biological activities, such as antimicrobial and anticancer properties. It serves as a lead compound for the development of new therapeutic agents .

Medicine: The compound’s derivatives have shown promise in preclinical studies as potential anticonvulsant and analgesic agents. Research is ongoing to explore its efficacy and safety in various medical applications .

Industry: In the industrial sector, 3-(2-chlorophenyl)-2-nitroprop-2-enenitrile is used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable in the synthesis of polymers, dyes, and other industrial products .

Comparison with Similar Compounds

  • 3-(3-chlorophenyl)-2-nitroprop-2-enenitrile
  • 3-(4-chlorophenyl)-2-nitroprop-2-enenitrile
  • 2-chlorophenyl-2-nitroethanol

Comparison: Compared to its analogs, 3-(2-chlorophenyl)-2-nitroprop-2-enenitrile exhibits unique reactivity due to the position of the chlorine atom on the phenyl ring. This positional difference influences the compound’s electronic properties and steric effects, leading to variations in its chemical behavior and biological activity .

Properties

Molecular Formula

C9H5ClN2O2

Molecular Weight

208.60 g/mol

IUPAC Name

3-(2-chlorophenyl)-2-nitroprop-2-enenitrile

InChI

InChI=1S/C9H5ClN2O2/c10-9-4-2-1-3-7(9)5-8(6-11)12(13)14/h1-5H

InChI Key

CEOKNMOSMCOCQE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=C(C#N)[N+](=O)[O-])Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.